
1-(3-Fluoro-4-methylphenyl)sulfonylpiperidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Fluoro-4-methylphenyl)sulfonylpiperidin-3-amine, also known as 3-Fluoro-4-methylphenylsulfonypiperidine-3-amine or FMPA, is a chemical compound that belongs to the piperidine class of drugs. It is used in scientific research to study the mechanism of action and physiological effects of the compound. The synthesis method of FMPA is a crucial aspect of its use in research, and its biochemical and physiological effects are of great interest to researchers.
作用機序
The mechanism of action of FMPA involves the activation of the sigma-1 receptor. Studies have shown that FMPA binds to the sigma-1 receptor with high affinity, leading to the modulation of various cellular pathways. The activation of the sigma-1 receptor by FMPA has been shown to have a variety of effects, including the modulation of calcium signaling and the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
FMPA has been shown to have a variety of biochemical and physiological effects. It has been found to modulate calcium signaling, which is involved in a variety of cellular processes, including muscle contraction, neurotransmitter release, and gene expression. FMPA has also been shown to regulate cell proliferation and differentiation, which is important for the growth and development of cells.
実験室実験の利点と制限
One of the advantages of using FMPA in lab experiments is its high affinity for the sigma-1 receptor. This makes it a useful tool for studying the mechanism of action and physiological effects of the compound. However, one limitation of using FMPA is its potential toxicity. It is important to use FMPA in appropriate concentrations and to take appropriate safety precautions when handling the compound.
将来の方向性
There are many future directions for research on FMPA. One area of interest is the potential therapeutic applications of the compound. FMPA has been shown to have anti-inflammatory and analgesic effects, and it may have potential as a treatment for various diseases, including chronic pain and neurodegenerative disorders. Another area of interest is the development of new compounds that are similar to FMPA but have improved pharmacological properties. These compounds may have increased potency or reduced toxicity, making them more useful for scientific research and potential therapeutic applications.
Conclusion:
In conclusion, FMPA is a chemical compound that is used in scientific research to study the mechanism of action and physiological effects of the compound. Its synthesis method is reliable and efficient, and it has been found to have an affinity for the sigma-1 receptor. FMPA has a variety of biochemical and physiological effects, and it may have potential therapeutic applications in the future. Future research on FMPA may lead to the development of new compounds with improved pharmacological properties and increased potency.
合成法
The synthesis of FMPA involves the reaction of 3-fluoro-4-methylbenzenesulfonyl chloride with piperidine in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure FMPA. This method of synthesis is reliable and efficient, making FMPA readily available for use in scientific research.
科学的研究の応用
FMPA is used in scientific research to study the mechanism of action and physiological effects of the compound. It has been found to have an affinity for the sigma-1 receptor, a protein that is involved in a variety of cellular processes, including cell proliferation and differentiation, and calcium signaling. FMPA has been shown to activate the sigma-1 receptor, which in turn leads to the modulation of various cellular pathways.
特性
IUPAC Name |
1-(3-fluoro-4-methylphenyl)sulfonylpiperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O2S/c1-9-4-5-11(7-12(9)13)18(16,17)15-6-2-3-10(14)8-15/h4-5,7,10H,2-3,6,8,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUUGGLIWKAHQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-4-methylphenyl)sulfonylpiperidin-3-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

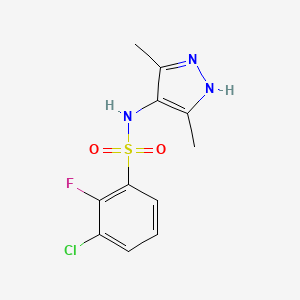
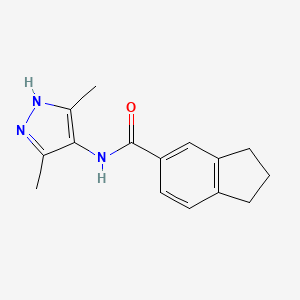
![2-Fluoro-6-[(1,3,5-trimethylpyrazol-4-yl)methylamino]benzonitrile](/img/structure/B7556516.png)
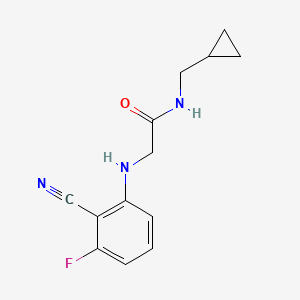
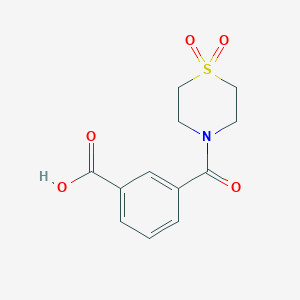
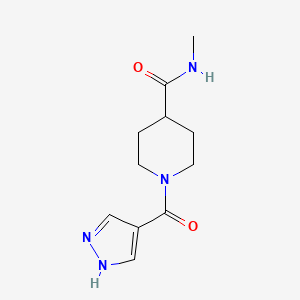

![[1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methanamine](/img/structure/B7556574.png)

![4-[3-(Hydroxymethyl)piperidin-1-yl]-2-(trifluoromethyl)benzonitrile](/img/structure/B7556598.png)
![3-methyl-5-{[2-(4-methylphenoxy)ethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazole](/img/structure/B7556600.png)
![1-N-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)cyclobutane-1,3-diamine](/img/structure/B7556609.png)

